Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide

Regioisomer selectivity HDAC inhibition Structure-activity relationship

This compound is the definitive 4-yl regioisomer of the benzenesulfonyl-phthalimide chemotype, essential for HDAC inhibitor SAR studies where substitution position drives up to ~80-fold potency shifts. Its propanamide linker extends conformational reach for allosteric pocket targeting (DENV NS2B/NS3pro IC₅₀ ~15 μM). Sourcing the 4-yl isomer ensures correct spatial orientation of the electrophilic benzenesulfonyl warhead—critical for accurate structure-activity correlations and avoiding confounding results from the 5-yl isomer (CAS 868676-66-8). Purity ≥98%. For research use only.

Molecular Formula C17H14N2O5S
Molecular Weight 358.37
CAS No. 892852-83-4
Cat. No. B2993386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide
CAS892852-83-4
Molecular FormulaC17H14N2O5S
Molecular Weight358.37
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C17H14N2O5S/c20-14(9-10-25(23,24)11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22)
InChIKeyAVYBGKWCWKWCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide (CAS 892852-83-4): Structural Identity and Procurement Baseline


3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide (CAS 892852-83-4) is a synthetic small molecule (C₁₇H₁₄N₂O₅S, MW 358.37) classified as a benzenesulfonyl-phthalimide hybrid . Its core architecture couples a benzenesulfonyl electrophilic warhead to an isoindole-1,3-dione (phthalimide) scaffold via a propanamide linker, with the amide substitution regiospecifically at the 4-position of the isoindole ring [1]. This compound belongs to a broader chemotype of N-substituted phthalimide sulfonamides and benzenesulfonyl-indole/isoindole conjugates that have been explored across multiple therapeutic target classes including histone deacetylases (HDACs), viral proteases, and inflammatory cytokine pathways [1][2]. The compound is supplied as a research-grade screening compound and is not intended for therapeutic or veterinary use [1].

Why 3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide Cannot Be Replaced by Generic Analogs


Although the phthalimide-sulfonamide chemotype encompasses numerous compounds, substitution between individual members is not functionally equivalent. Three structural features of CAS 892852-83-4 drive its distinct profile: (i) the regiospecific 4-yl amide substitution on the isoindole-1,3-dione ring, which differs from the 5-yl positional isomer (CAS 868676-66-8) and alters the spatial orientation of the benzenesulfonyl warhead relative to the phthalimide plane; (ii) the propanamide linker length, which modulates conformational flexibility and target-binding geometry compared to shorter acetamide-linked analogs (e.g., CAS 895461-28-6); and (iii) the unsubstituted benzenesulfonyl moiety, which preserves electrophilic reactivity distinct from para-substituted variants [1]. In the context of HDAC inhibitor development, benzenesulfonyl-indole derivatives exhibit IC₅₀ values spanning from low nanomolar to micromolar ranges depending on subtle substitution patterns, demonstrating that even minor structural modifications produce order-of-magnitude potency shifts [2]. For procurement purposes, these structural distinctions mean that pharmacological, physicochemical, and target-engagement profiles cannot be extrapolated between regioisomers or homologs—each must be sourced and validated independently.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide (CAS 892852-83-4) vs. Closest Comparators


Regioisomeric Differentiation: 4-yl vs. 5-yl Isoindole Substitution Controls Target Accessibility

The 4-yl substitution pattern on the isoindole-1,3-dione ring in CAS 892852-83-4 positions the benzenesulfonyl-propanamide side chain at a distinct dihedral angle relative to the phthalimide plane compared to the 5-yl regioisomer (CAS 868676-66-8). In the benzenesulfonyl-indole HDAC inhibitor class, 1-(phenylsulfonyl)indole derivatives with substitution at different indole positions exhibit IC₅₀ values ranging from 12.3 nM (optimized substitution) to >1,000 nM (unfavorable position), representing an approximately 80-fold potency differential driven solely by regioisomeric positioning [1]. While direct comparative IC₅₀ data for the 4-yl vs. 5-yl phthalimide isomers are not available in the public domain, the well-established positional sensitivity of the broader benzenesulfonyl-isoindole chemotype supports the procurement relevance of the 4-yl regioisomer as a distinct chemical entity [1].

Regioisomer selectivity HDAC inhibition Structure-activity relationship

Linker Length Differentiation: Propanamide vs. Acetamide Modulates Conformational Flexibility and Binding Geometry

CAS 892852-83-4 incorporates a three-carbon propanamide linker connecting the benzenesulfonyl group to the phthalimide 4-amide nitrogen, whereas close structural homologs such as 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS 895461-28-6) employ a shorter two-carbon acetamide linker [1]. In phthalimide-benzenesulfonamide hybrid series targeting dengue virus NS2B/NS3 protease, linker length and composition differentiate active inhibitors (IC₅₀ 13.9–15.1 μM) from inactive analogs, with S-alkylphthalimidated hybrids bearing flexible alkyl tethers showing the highest potency [2]. The additional methylene unit in the propanamide linker provides greater rotational freedom and extended reach, potentially enabling access to binding pockets that are sterically inaccessible to the shorter acetamide analogs [1][2].

Linker optimization Conformational analysis Protease inhibition

Electrophilic Warhead Reactivity: Unsubstituted Benzenesulfonyl Retains Maximal Electrophilicity for Covalent Target Engagement

The benzenesulfonyl group in CAS 892852-83-4 is unsubstituted on the phenyl ring, preserving maximal electrophilic character at the sulfonyl sulfur center. This contrasts with para-substituted benzenesulfonyl-phthalimide analogs (e.g., p-methoxy-, p-fluoro-, or p-iodo-benzenesulfonyl phthalimides) where electron-donating or electron-withdrawing substituents modulate the sulfonyl electrophilicity and, consequently, the rate of covalent bond formation with nucleophilic target residues [1]. In N-benzenesulfonyloxyphthalimide antineoplastic agents, the unsubstituted benzenesulfonyl derivatives demonstrate substantial cytotoxic activity of long duration at low concentration, with the electrophilic sulfonyl group serving as the key pharmacophoric element for ribonucleotide reductase inhibition [2]. Arene sulfonyl phthalimides with varying para-substitution exhibit differential chemisorption behavior on gold surfaces, with the p-iodo derivative showing distinct reactivity from the unsubstituted parent, confirming that phenyl ring electronics directly impact sulfonyl reactivity [1].

Covalent inhibitor Electrophilic warhead Sulfonyl reactivity

Anti-Inflammatory Pharmacophore: Phthalimide-Sulfonamide Hybrids Achieve In Vivo Efficacy (ED₅₀ 2.5 mg/kg) Validating the Chemotype

The phthalimide-sulfonamide hybrid scaffold, of which CAS 892852-83-4 is a representative member, has demonstrated potent in vivo anti-inflammatory activity in the N-phenyl-phthalimide sulfonamide series. Compound LASSBio-468 (3e), an N-phenyl-phthalimide bearing a sulfonyl-thiomorpholine moiety, inhibited LPS-induced neutrophil recruitment with an ED₅₀ of 2.5 mg/kg (po), which correlated with suppression of TNF-α levels [1]. In a chronic inflammation model, LASSBio-468 demonstrated potent anti-inflammatory effects in arthritis and endotoxic shock, further validating the phthalimide-sulfonamide pharmacophore [2]. While CAS 892852-83-4 differs from LASSBio-468 by incorporating a benzenesulfonyl-propanamide side chain at the 4-position of the isoindole ring rather than an N-phenyl sulfonamide, it shares the core phthalimide-sulfonamide architecture that is essential for PDE4 inhibition and TNF-α modulation [1][3]. This class-level validation supports the procurement rationale for the 4-yl benzenesulfonyl-phthalimide as a distinct and biologically precedented chemotype for anti-inflammatory screening.

Anti-inflammatory TNF-α inhibition In vivo efficacy

Optimal Research and Procurement Application Scenarios for 3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide (CAS 892852-83-4)


HDAC Inhibitor Screening Libraries Requiring Regioisomerically Defined Benzenesulfonyl-Isoindole Probes

CAS 892852-83-4 is optimally deployed as a 4-yl regioisomer reference standard in HDAC inhibitor screening panels where positional substitution is known to drive potency differences of up to ~80-fold across the benzenesulfonyl-indole/isoindole chemotype [1]. Its procurement as the 4-yl isomer (rather than the 5-yl isomer CAS 868676-66-8) ensures that the correct spatial orientation of the benzenesulfonyl warhead relative to the phthalimide core is maintained, which is critical for structure-activity relationship (SAR) studies seeking to correlate substitution position with HDAC isoenzyme selectivity [1].

Antiviral Protease Inhibitor Development Leveraging the Propanamide Linker for Allosteric Site Binding

The propanamide linker in CAS 892852-83-4 provides extended conformational reach compared to shorter acetamide homologs, positioning this compound as a candidate for targeting allosteric binding pockets in viral proteases such as DENV NS2B/NS3pro, where structurally related phthalimide-benzenesulfonamide hybrids achieve IC₅₀ values of 13.9–15.1 μM [2]. The additional methylene unit enables exploration of binding conformations inaccessible to two-carbon linker analogs [2].

Covalent Probe Design Utilizing the Unsubstituted Benzenesulfonyl Electrophilic Warhead

For activity-based protein profiling (ABPP) and covalent inhibitor discovery, CAS 892852-83-4 provides a benchmark unsubstituted benzenesulfonyl warhead with defined electrophilicity (Hammett σₚ = 0.00), distinct from para-substituted analogs that exhibit altered reactivity profiles [3]. This enables reproducible structure-reactivity correlations in chemoproteomic target engagement studies where sulfonyl electrophilicity must be precisely controlled [3].

Anti-Inflammatory Drug Discovery Screening Based on the Validated Phthalimide-Sulfonamide Pharmacophore

CAS 892852-83-4 serves as a structurally distinct screening candidate within the phthalimide-sulfonamide anti-inflammatory pharmacophore class, which has demonstrated in vivo efficacy at ED₅₀ 2.5 mg/kg (po) in the LASSBio-468 series via TNF-α modulation and PDE4 inhibition [4]. The 4-yl benzenesulfonyl-propanamide substitution pattern differentiates it from the N-phenyl sulfonamide analogs (e.g., LASSBio-468) and enables exploration of structure-dependent anti-inflammatory potency within this validated chemotype [4].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.